molecular formula C20H34O5 B569164 ent-PGF2alpha CAS No. 54483-31-7

ent-PGF2alpha

Cat. No.: B569164
CAS No.: 54483-31-7
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-FCINMJCXSA-N
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Description

Ent-Prostaglandin F2alpha is a prostanoid.

Properties

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-FCINMJCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347966
Record name (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54483-31-7
Record name (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Mechanism of Action of ent-PGF2alpha

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on Stereochemistry and Biological Activity

Prostaglandin F2alpha (PGF2α) is a potent, naturally occurring lipid mediator involved in a myriad of physiological processes. Its enantiomer, ent-PGF2alpha, while chemically identical in composition, is a mirror image of the natural form. In the realm of GPCR signaling, such stereochemical differences can lead to vastly different biological activities. However, for the prostaglandin F2α receptor (FP receptor), the primary target of PGF2α, studies often utilize the naturally occurring PGF2α. This guide will detail the mechanism of action of PGF2α through the FP receptor, which is the established pathway. It is presumed that ent-PGF2alpha, should it exhibit biological activity, would likely interact with the same receptor system. This guide, therefore, serves as a foundational understanding of the cellular response to FP receptor activation.

Introduction: The Prostaglandin F2α Receptor (FP) - A Key Player in Cellular Signaling

Prostaglandin F2α (PGF2α) and its analogues are critical signaling molecules that mediate a wide range of physiological and pathological effects, from reproductive functions like luteolysis and parturition to the regulation of smooth muscle contraction and inflammation.[1] These actions are primarily mediated through a specific cell surface receptor known as the prostaglandin F2α receptor, or FP receptor.[2] The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[3][4]

GPCRs share a common structural motif of seven transmembrane helices and function as molecular switches, transducing extracellular signals into intracellular responses.[5] Upon binding of a ligand, such as PGF2α, the FP receptor undergoes a conformational change that enables it to activate heterotrimeric G proteins on the intracellular side of the membrane. This initiation of a signaling cascade is the first step in a complex series of events that ultimately dictates the cell's response.

This technical guide will provide a comprehensive overview of the mechanism of action of PGF2α at the cellular level, from its initial interaction with the FP receptor to the downstream signaling pathways and subsequent physiological outcomes. We will also delve into the key experimental methodologies used to elucidate this pathway, providing detailed protocols for researchers and drug development professionals.

The Core Mechanism: FP Receptor-Gq Signaling Axis

The canonical signaling pathway initiated by the activation of the FP receptor involves its coupling to the Gq family of G proteins.[2][6] This interaction sets off a well-characterized cascade of events that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Ligand Binding and Gq Protein Activation

The binding of PGF2α to the extracellular domain of the FP receptor induces a conformational change that is transmitted to the intracellular loops of the receptor. This altered conformation allows the receptor to act as a guanine nucleotide exchange factor (GEF) for the α-subunit of the Gq protein (Gαq). Gαq, in its inactive state, is bound to guanosine diphosphate (GDP). The activated FP receptor promotes the dissociation of GDP and the binding of guanosine triphosphate (GTP) to Gαq. This exchange triggers the dissociation of the Gαq-GTP subunit from the Gβγ dimer, allowing both components to interact with their respective downstream effectors.[2][7]

Phospholipase C Activation and Second Messenger Generation

The activated Gαq-GTP subunit directly binds to and activates phospholipase C-beta (PLCβ), a key enzyme in this signaling pathway.[8] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

Intracellular Calcium Mobilization and Protein Kinase C Activation

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[8] The binding of IP3 to its receptor opens calcium channels, leading to a rapid and transient increase in the concentration of cytosolic calcium ([Ca2+]i).[9]

This rise in intracellular calcium, in concert with the membrane-bound DAG, activates conventional and novel isoforms of protein kinase C (PKC).[10][11] Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby modulating their activity and leading to a diverse range of cellular responses.[10]

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2a ent-PGF2alpha FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binding G_protein Gq Protein (α, β, γ subunits) FP_receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC_inactive Co-activation PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylation of target proteins

Caption: The canonical ent-PGF2alpha signaling pathway.

Cellular and Physiological Consequences of FP Receptor Activation

The activation of the FP receptor and its downstream signaling cascade can lead to a variety of cellular and physiological responses, depending on the cell type and context. Some of the key consequences include:

  • Smooth Muscle Contraction: In smooth muscle cells, the increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction. This is particularly relevant in the uterus during parturition and in blood vessels.[2]

  • Luteolysis: In the corpus luteum, PGF2α is a key luteolytic hormone, inducing the regression of the corpus luteum and a subsequent decline in progesterone production.

  • Cell Proliferation and Differentiation: In some cell types, such as endometrial adenocarcinoma cells, PGF2α has been shown to promote proliferation, potentially through the transactivation of the epidermal growth factor receptor (EGFR) and activation of the MAPK signaling pathway.[6]

  • Inflammation: PGF2α is involved in inflammatory processes, and its signaling can contribute to the expression of adhesion molecules and other inflammatory mediators.[12]

Cellular ResponseKey Signaling EventsPrimary Tissues/Cell Types
Smooth Muscle Contraction ↑ [Ca2+]i, Calmodulin activation, Myosin light chain phosphorylationUterus, Blood Vessels
Luteolysis Inhibition of progesterone synthesis, Apoptosis inductionCorpus Luteum
Cell Proliferation EGFR transactivation, MAPK pathway activationEndometrial cells, some cancer cells
Inflammation Upregulation of adhesion molecules (e.g., ICAM-1)Gingival fibroblasts, immune cells

Experimental Protocols for Studying the ent-PGF2alpha Mechanism of Action

A thorough understanding of the ent-PGF2alpha signaling pathway relies on a variety of well-established experimental techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays: Quantifying Receptor-Ligand Interactions

Radioligand binding assays are the gold standard for characterizing the affinity and density of receptors.[13] These assays utilize a radiolabeled ligand (e.g., [3H]PGF2α) to quantify its binding to the FP receptor.

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the FP receptor (e.g., transiently transfected HEK293 cells or primary endometrial cells) to 80-90% confluency.[12][14]

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.[15]

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add increasing concentrations of the radiolabeled ligand to a fixed amount of membrane protein.

    • For each concentration, prepare a parallel set of wells containing an excess of unlabeled PGF2α to determine non-specific binding.

    • Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

This assay determines the affinity (Ki) of an unlabeled ligand (e.g., ent-PGF2alpha) for the receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.[16]

Protocol:

  • Cell Culture and Membrane Preparation: As described in the saturation binding assay.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and increasing concentrations of the unlabeled competitor to a fixed amount of membrane protein.[9]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled PGF2α).

    • Incubate to equilibrium.

  • Separation and Quantification: As described in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

Experimental_Workflow cluster_receptor Receptor Level cluster_second_messenger Second Messenger Level cluster_downstream Downstream Effector Level Binding_Assay Radioligand Binding Assay IP_Assay Inositol Phosphate Assay Binding_Assay->IP_Assay Ligand binding leads to... Ca_Imaging Calcium Imaging IP_Assay->Ca_Imaging IP3 generation causes... PKC_Assay PKC Activation Assay (Western Blot) Ca_Imaging->PKC_Assay Calcium increase activates...

Sources

The Enantiomeric Enigma: A Technical Guide to the Biological Activity of ent-Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chirality in Prostaglandin Biology

In the intricate world of molecular signaling, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different biological activities. This guide delves into the fascinating case of Prostaglandin F2α (PGF2α) and its lesser-known enantiomer, ent-PGF2α. While PGF2α is a well-characterized, enzymatically produced lipid mediator with potent physiological effects, ent-PGF2α emerges from a non-enzymatic pathway associated with oxidative stress, presenting a unique biological profile. This document provides an in-depth exploration of the synthesis, receptor interactions, and functional consequences of ent-PGF2α, offering a comparative perspective against its naturally occurring counterpart for researchers, scientists, and drug development professionals.

Biosynthesis and Chemical Properties: A Tale of Two Pathways

The fundamental distinction between PGF2α and ent-PGF2α lies in their origins.

  • PGF2α: The Enzymatic Route The naturally occurring PGF2α is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme pathway. This tightly regulated enzymatic cascade ensures the stereospecific production of PGF2α, which then acts as a local hormone in a variety of tissues.

  • ent-PGF2α: A Signature of Oxidative Stress In contrast, ent-PGF2α is not a product of the COX pathway. Instead, it is generated through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, a process known as the isoprostane pathway[1]. This pathway is activated during periods of oxidative stress, where an imbalance between the production of reactive oxygen species and the body's antioxidant defenses leads to cellular damage. Consequently, the presence of ent-PGF2α in biological samples is considered a reliable biomarker of oxidative stress[1]. For instance, elevated levels of this enantiomer have been detected in the urine of heavy smokers and individuals with hypercholesterolemia[1].

The stereochemical difference between the two molecules is absolute. Every chiral center in ent-PGF2α is inverted relative to PGF2α, resulting in a molecule that is its perfect mirror image. This seemingly subtle change has profound implications for its interaction with biological targets.

Receptor Binding and Signaling: A Question of Fit

The biological actions of PGF2α are primarily mediated by its specific G protein-coupled receptor, the FP receptor[2]. The high degree of stereospecificity inherent in ligand-receptor interactions suggests that ent-PGF2α, as the mirror image of the natural ligand, would exhibit a significantly different binding affinity for the FP receptor.

Comparative Receptor Binding Affinity

While direct, quantitative comparisons of the binding affinity of ent-PGF2α to the FP receptor are not extensively documented in publicly available literature, foundational pharmacological principles and limited study data indicate a substantially lower affinity for the ent-enantiomer. Studies on other prostaglandin enantiomers have consistently shown that the "unnatural" enantiomer is significantly less potent than the naturally occurring form. For instance, in a hamster antifertility test, ent-PGF2 series compounds were found to have less potency than the corresponding natural structures.

The likely reason for this reduced affinity lies in the precise three-dimensional architecture of the FP receptor's binding pocket, which has evolved to specifically recognize the stereochemistry of PGF2α. The inverted stereocenters of ent-PGF2α would lead to steric clashes and an inability to form the optimal hydrogen bonds and hydrophobic interactions required for high-affinity binding.

CompoundReceptorTypical Binding Affinity (Ki)Potency (EC50)
PGF2αFP Receptor~1-10 nM~1-10 nM
ent-PGF2αFP ReceptorExpected to be significantly > 1 µMExpected to be significantly > 1 µM

Table 1: Comparative Binding Affinities and Potencies of PGF2α and ent-PGF2α at the FP Receptor. Note: The values for ent-PGF2α are estimations based on pharmacological principles and limited data, indicating a much lower affinity and potency compared to the natural enantiomer.

Downstream Signaling Pathways

Activation of the FP receptor by PGF2α initiates a well-defined signaling cascade. The FP receptor is coupled to the Gq family of G proteins, and its activation leads to the stimulation of phospholipase C (PLC)[2]. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately culminates in various cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation through the mitogen-activated protein kinase (MAPK) pathway[2][3].

Given its expected low affinity for the FP receptor, ent-PGF2α is unlikely to be a potent activator of this signaling pathway. Any activation would likely require significantly higher concentrations than PGF2α and may not reach the same maximal effect. It is also plausible that at high concentrations, ent-PGF2α could act as a weak partial agonist or even an antagonist, though this remains to be experimentally verified.

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP FP Receptor Gq Gq Protein FP->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PGF2a PGF2α / ent-PGF2α PGF2a->FP Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Contraction, Proliferation) Ca->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Figure 1: PGF2α FP Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by the binding of PGF2α to its receptor. ent-PGF2α is expected to interact with this pathway with significantly lower affinity and potency.

Physiological and Pathophysiological Roles: A Study in Contrasts

The differing origins and receptor interactions of PGF2α and ent-PGF2α translate into distinct physiological and pathophysiological roles.

Physiological Functions of PGF2α

PGF2α is a key regulator of female reproductive physiology, where it induces luteolysis (the regression of the corpus luteum) and uterine contractions during parturition. It is also involved in smooth muscle contraction in various tissues, including the bronchi and blood vessels, and plays a role in inflammation and intraocular pressure regulation. Synthetic analogs of PGF2α are widely used in veterinary and human medicine for indications such as the induction of labor and the treatment of glaucoma[4].

ent-PGF2α: A Marker of Disease

The primary significance of ent-PGF2α in a clinical and research context is its role as a biomarker of oxidative stress. Its presence indicates an underlying pathological process involving free radical damage. Elevated levels of ent-PGF2α and other isoprostanes are associated with a wide range of conditions, including:

  • Cardiovascular diseases

  • Neurodegenerative disorders

  • Inflammatory conditions

  • Diabetes

  • Certain types of cancer

While ent-PGF2α is a marker of these conditions, its direct contribution to the pathology is less clear and likely minimal compared to other damaging effects of oxidative stress. Its weak biological activity at the FP receptor suggests it does not significantly mimic the potent effects of PGF2α. However, the possibility of it interacting with other, yet unidentified, receptors or having off-target effects cannot be entirely ruled out and warrants further investigation.

Experimental Protocols for Studying ent-PGF2α Activity

To rigorously assess the biological activity of ent-PGF2α, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols are based on established methods for studying prostaglandins and can be adapted for the specific investigation of ent-PGF2α.

Radioligand Binding Assay

This assay directly measures the binding affinity of ent-PGF2α to the FP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of ent-PGF2α for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FP receptor (e.g., HEK293-FP) or from a tissue known to be rich in FP receptors (e.g., corpus luteum).

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and increasing concentrations of unlabeled PGF2α (as a positive control) or ent-PGF2α.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation: The inclusion of unlabeled PGF2α as a competitor serves as a positive control and validates the assay's ability to detect competitive binding at the FP receptor. A non-specific binding control (in the presence of a high concentration of unlabeled PGF2α) is also essential.

Binding_Assay_Workflow Membranes FP Receptor-Containing Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-PGF2α (Fixed Concentration) Radioligand->Incubation Competitor Unlabeled PGF2α or ent-PGF2α (Increasing Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in determining the binding affinity of ent-PGF2α.

Functional Assays

These assays measure the ability of ent-PGF2α to elicit a cellular response following receptor binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of ent-PGF2α in activating FP receptor-mediated signaling.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the FP receptor (e.g., HEK293-FP) on black-walled, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add increasing concentrations of PGF2α (positive control) or ent-PGF2α to the cells.

  • Measurement: Measure the change in intracellular calcium concentration in real-time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Self-Validation: The use of PGF2α as a positive control establishes the dynamic range of the assay and confirms that the cells are responsive. A vehicle control is necessary to determine the baseline response.

Conclusion and Future Directions

The study of ent-PGF2α reveals a fascinating dichotomy in prostaglandin biology. While structurally a mirror image of its potent, naturally occurring counterpart, its distinct biosynthetic origin via the isoprostane pathway firmly establishes it as a biomarker of oxidative stress rather than a classical signaling molecule. Its biological activity is likely attenuated by several orders of magnitude due to a poor fit with the highly stereospecific FP receptor.

However, several key questions remain that warrant further investigation:

  • Quantitative Pharmacology: There is a clear need for rigorous, quantitative studies to determine the precise binding affinity (Ki) and functional potency (EC50) of ent-PGF2α at the FP receptor and other prostanoid receptors.

  • Potential for Off-Target Effects: While its activity at the FP receptor is likely low, the possibility of ent-PGF2α interacting with other, less specific receptors or cellular targets, especially at the high concentrations that may be present during intense oxidative stress, should be explored.

  • Direct Pathophysiological Role: Does ent-PGF2α have any direct, albeit weak, biological effects that contribute to the pathologies associated with oxidative stress, or is it purely a bystander and marker of such processes?

Answering these questions will not only deepen our understanding of the consequences of oxidative stress but also refine our interpretation of the roles of different prostanoids in health and disease. The enantiomeric enigma of ent-PGF2α serves as a compelling reminder of the critical importance of stereochemistry in biological systems.

References

  • Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986–993. Available from: [Link].

  • Miller, W. L., & Sutton, M. J. (1976). Relative biological activity of certain prostaglandins and their enantiomers. Prostaglandins, 11(1), 77–84.
  • Gallimore, A. M., & Woodward, D. F. (1988). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 29(10), 1564–1568.
  • Crider, J. Y., & Griffin, B. W. (1995). Fluoroprostaglandins: Synthesis and Biological Evaluation of the Methyl Esters of (+)-12-fluoro-, (-)-ent-12-fluoro-, (+)-15-epi-fluoro-, and (-)-ent-15 epi-12-fluoroprostaglandin F2 Alpha. Journal of Medicinal Chemistry, 38(14), 2681–2686.
  • Corey, E. J., Schaaf, T. K., Huber, W., Koelliker, U., & Weinshenker, N. M. (1970). Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms. Journal of the American Chemical Society, 92(2), 397–398. Available from: [Link].

  • Fukunaga, M., Yura, T., & Hayaishi, O. (1982). Prostaglandin F2 alpha receptor from bovine corpus luteum: properties and purification. Methods in Enzymology, 86, 451–459.
  • Kunapuli, S. P., & Ashby, B. (1998). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Journal of Biological Chemistry, 273(48), 32159–32166. Available from: [Link].

  • O'Brien, J. A., & Pierce, K. L. (2005). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2415. Available from: [Link].

  • Fujino, H., & Regan, J. W. (2006). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Journal of Biological Chemistry, 281(32), 22947–22952. Available from: [Link].

  • Oga, T., et al. (2009). Prostaglandin F2α receptor-associated protein as a novel PGF2α receptor-interacting protein. Journal of Biological Chemistry, 284(37), 24839-24851.
  • Wilson, S. J., et al. (2004). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 45(8), 2633-2639. Available from: [Link].

Sources

An In-depth Technical Guide to ent-PGF2alpha: From Chemical Structure to Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ent-Prostaglandin F2alpha (ent-PGF2α), the enantiomer of the biologically active PGF2α. While structurally a mirror image, ent-PGF2α possesses a distinct biochemical origin and significantly different biological relevance. This document will delve into the chemical intricacies of ent-PGF2α, its non-enzymatic biosynthesis via the isoprostane pathway, and its established role as a reliable biomarker of in vivo oxidative stress. We will explore the current understanding of its limited biological activity in comparison to the potent effects of PGF2α, including receptor binding and downstream signaling. Furthermore, this guide will provide detailed, field-proven methodologies for the accurate quantification of ent-PGF2α in biological matrices, with a focus on chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of ent-PGF2α and its significance in biomedical research.

The Dichotomy of PGF2α Enantiomers: Structure and Biosynthesis

Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological and pathological effects. Among them, Prostaglandin F2α (PGF2α) is a well-characterized, biologically active molecule involved in processes such as smooth muscle contraction and inflammation. Its enantiomer, ent-PGF2α, presents a fascinating case of stereoisomerism with profound implications for its biological function.

Chemical Structure and Stereochemistry

PGF2α and ent-PGF2α share the same molecular formula (C20H34O5) and connectivity of atoms. However, they are non-superimposable mirror images of each other, a property known as chirality. This difference in the three-dimensional arrangement of their atoms, particularly at the chiral centers of the prostanoic acid skeleton, is the fundamental reason for their distinct biological properties. The "ent" prefix denotes this enantiomeric relationship.

Divergent Biosynthetic Pathways

The most significant distinction between PGF2α and ent-PGF2α lies in their origins. PGF2α is synthesized enzymatically from arachidonic acid via the cyclooxygenase (COX) pathway. In contrast, ent-PGF2α is exclusively generated through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, a process known as the isoprostane pathway. This pathway is initiated during periods of oxidative stress when reactive oxygen species (ROS) attack and modify lipids.

This fundamental difference in biosynthesis is the cornerstone of ent-PGF2α's utility as a biomarker. Its presence in biological systems is a direct indicator of free radical-induced lipid peroxidation, a hallmark of oxidative stress.

Biological Significance: A Tale of Two Enantiomers

The stereochemistry of a molecule is critical in determining its interaction with biological targets such as receptors and enzymes. While PGF2α exerts potent biological effects, its enantiomer, ent-PGF2α, is generally considered to have significantly lower biological activity.

PGF2α: The Biologically Potent Enantiomer

PGF2α mediates its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. This binding initiates a signaling cascade, primarily through the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.

The activation of the FP receptor by PGF2α has numerous physiological consequences, including:

  • Smooth Muscle Contraction: PGF2α is a potent contractor of uterine and bronchial smooth muscle.

  • Intraocular Pressure Regulation: Analogs of PGF2α are widely used to lower intraocular pressure in the treatment of glaucoma.

  • Cardiovascular Effects: PGF2α can induce vasoconstriction and has been implicated in vascular smooth muscle hypertrophy.

  • Neuroinflammation: PGF2α has been shown to play a role in neuroinflammatory processes.

PGF2alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2alpha PGF2α FP_receptor FP Receptor (Gq-coupled) PGF2alpha->FP_receptor Binds to PLC Phospholipase C (PLC) FP_receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

ent-PGF2α: A Biomarker with Limited Bioactivity

In stark contrast to its enantiomer, ent-PGF2α exhibits significantly lower biological potency. Studies have shown that in the PGF2 series, the "ent" compounds possess less activity in bioassays such as hamster antifertility tests. While direct, comprehensive studies on the binding affinity of ent-PGF2α to the FP receptor are limited, the principles of stereospecificity in receptor-ligand interactions strongly suggest a much-reduced affinity. The precise three-dimensional structure of PGF2α is crucial for its high-affinity binding to the FP receptor, and its mirror image, ent-PGF2α, is unlikely to fit into the binding pocket with the same efficacy.

Consequently, ent-PGF2α is primarily regarded as a reliable biomarker of oxidative stress rather than a potent signaling molecule. Elevated levels of ent-PGF2α have been observed in conditions associated with increased oxidative stress, such as:

  • Heavy cigarette smoking

  • Hypercholesterolemia

  • Type II Diabetes Mellitus

  • Preeclampsia

The measurement of ent-PGF2α, often in conjunction with PGF2α and other isoprostanes like 8-iso-PGF2α, can provide a more nuanced picture of lipid peroxidation and inflammation.

FeaturePGF2αent-PGF2α
Biosynthesis Enzymatic (Cyclooxygenase Pathway)Non-enzymatic (Isoprostane Pathway)
Primary Role Potent signaling moleculeBiomarker of oxidative stress
FP Receptor Binding High affinityLikely very low affinity
Biological Activity High (e.g., smooth muscle contraction)Significantly lower potency

Analytical Methodologies for ent-PGF2α Quantification

The accurate and precise quantification of ent-PGF2α is critical for its use as a biomarker. Due to its identical mass to PGF2α and other F2-isoprostane isomers, chromatographic separation is essential. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the stereospecific analysis of ent-PGF2α.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract and concentrate ent-PGF2α from complex biological matrices such as plasma, urine, or tissue homogenates while removing interfering substances.

Step-by-Step Protocol for Solid-Phase Extraction (SPE) from Human Plasma:

  • Sample Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. To prevent ex vivo oxidation, add an antioxidant such as butylated hydroxytoluene (BHT) to the plasma. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To each 1 mL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., ent-PGF2α-d4). This is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.

  • Hydrolysis (for total F2-isoprostane measurement): To measure both free and esterified isoprostanes, add 1 M potassium hydroxide (KOH) in methanol and incubate at 40°C for 30 minutes to hydrolyze the ester linkages.

  • Acidification: Acidify the sample to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl). This step protonates the carboxylic acid group of ent-PGF2α, making it more amenable to extraction.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane to remove non-polar impurities.

    • Elution: Elute the ent-PGF2α and other prostanoids from the cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of methanol and water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis: The Gold Standard

The separation of enantiomers requires a chiral stationary phase (CSP) in the liquid chromatography system.

Detailed Chiral LC-MS/MS Protocol:

  • Chromatographic Separation:

    • Column: A chiral column, such as one based on a cyclodextrin or polysaccharide derivative (e.g., Chiracel OJ-RH), is essential for separating PGF2α and ent-PGF2α.

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate to aid ionization). A gradient elution may be necessary to achieve optimal separation and peak shape.

    • Flow Rate: A flow rate of around 0.2-0.5 mL/min is commonly used.

    • Column Temperature: Maintaining a constant column temperature (e.g., 25°C or 40°C) is crucial for reproducible retention times and separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of prostaglandins.

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for ent-PGF2α and its internal standard are monitored. For example, a common transition for PGF2α is m/z 353.2 -> 193.1.

  • Quantification: The concentration of ent-PGF2α in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., ent-PGF2α-d4) Sample->Spike Hydrolysis Alkaline Hydrolysis (Optional, for total isoprostanes) Spike->Hydrolysis Acidify Acidification (pH ~3) Hydrolysis->Acidify SPE Solid-Phase Extraction (SPE) (C18 cartridge) Acidify->SPE DryRecon Dry Down & Reconstitute SPE->DryRecon LCMS Chiral LC-MS/MS Analysis DryRecon->LCMS Data Data Analysis & Quantification LCMS->Data

Conclusion and Future Perspectives

ent-PGF2α stands as a distinct and valuable molecule in the field of lipidomics and oxidative stress research. Its exclusive formation through non-enzymatic pathways makes it a specific and reliable biomarker for in vivo lipid peroxidation. While its biological activity appears to be significantly attenuated compared to its potent enantiomer, PGF2α, further research into its potential subtle effects or interactions with other signaling pathways may yet reveal new biological roles.

The continued development and refinement of chiral analytical techniques, particularly LC-MS/MS, will be crucial for accurately distinguishing and quantifying ent-PGF2α from its isomers in complex biological samples. This will enable researchers to more precisely investigate the role of oxidative stress in a wide range of diseases and to evaluate the efficacy of antioxidant therapies. As our understanding of the intricate interplay between enzymatic and non-enzymatic lipid mediators grows, the importance of stereospecific analysis of molecules like ent-PGF2α will only increase.

References

  • Abrams, P. H., & Feneley, R. C. (1975). The actions of prostaglandins on the smooth muscle of the human urinary tract in vitro. British Journal of Urology, 47(7), 909–915.
  • Crider, J. Y., & Sharif, N. A. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 39(11), 2055–2063.
  • Rice, K. M., Uddemarri, S., Desai, D. H., Morrison, R. G., Harris, R., Wright, G. L., & Blough, E. R. (2008). PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN.
  • Sales, K. J., & Jabbour, H. N. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 261(1-2), 65–75.
  • Abrams, P. H., & Feneley, R. C. (1975). The actions of prostaglandins on the smooth muscle of the human urinary tract in vitro. British journal of urology, 47(7), 909–915.
  • Chen, J., Korfmacher, W. A., & Hsieh, Y. (2005). Chiral liquid chromatography-tandem mass spectrometric methods for stereoisomeric pharmaceutical determinations.
  • Enesei, M., Takács, L., Tormási, E., & Kardos, Z. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3737.
  • Galli, G., & Spagnuolo, C. (1976). Relative biological activity of certain prostaglandins and their enantiomers. Prostaglandins, 11(3), 549-555.
  • Biology Discussion. (n.d.). Prostaglandins: Chemistry, Functions and Clinical Importance. Retrieved from [Link]

  • Herold, D. A., Smith, B. J., Ross, R. M., Redpath, G., Arlinghaus, A., Wills, M. R., & Savory, J. (1987). Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry.
  • Enesei, M., Takács, L., Tormási, E., & Kardos, Z. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules (Basel, Switzerland), 25(16), 3737.
  • van 't Erve, T. J., Lih, F. B., Kadiiska, M. B., Deterding, L. J., Eling, T. E., & Mason, R. P. (2015). Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF2α/PGF2α ratio distinguishes chemical from enzymatic lipid peroxidation. Free Radical Biology and Medicine, 83, 245–251.
  • Hou, X., Roberts, L. J., 2nd, Gobeil, F., Jr., & Chemtob, S. (2004). Isomer-specific contractile effects of a series of synthetic F2-isoprostanes on retinal and cerebral microvasculature. Free radical biology & medicine, 36(2), 163–172.
  • Candelario-Jalil, E., Fiebich, B. L., & Heneka, M. T. (2009). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 8(2), 147–160.
  • Ismail, M. M., El-Aziz, A. A., & Gabal, M. A. (2018). The Value of 8-iso Prostaglandin F2 Alpha and Superoxide Dismutase Activity as a Clinical Indicator of Oxidative Stress in Type II Diabetes Mellitus. Journal of clinical and diagnostic research : JCDR, 12(11), BC10–BC14.
  • Aursnes, M., Tungen, J. E., & Colas, R. A. (2014). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of immunology research, 2014, 940714.
  • Smith, G. N. (2021). Stereochemistry in Drug Action.
  • Tsikas, D. (2016). Protocols for the Measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in Biological Samples by GC-MS or GC-MS/MS Coupled With Immunoaffinity Column Chromatography. Methods in molecular biology (Clifton, N.J.), 1378, 105–123.
  • Duse, P. V., & Baheti, K. G. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research, 13(3), 001861.
  • Barrett, K. E., Barman, S. M., Boitano, S., & Brooks, H. L. (Eds.). (2019). Ganong's Review of Medical Physiology (26th ed.).
  • Negru, A. G., Vlad, C. E., & Iancu, M. (2023).
  • van 't Erve, T. J., Lih, F. B., Kadiiska, M. B., Deterding, L. J., Eling, T. E., & Mason, R. P. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free radical biology & medicine, 83, 245–251.
  • Bastani, N. E., Gundersen, H., & Blomhoff, R. (2009). Determination of 8-epi PGF(2alpha) concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(17), 2785–2792.
  • Chen, J., Korfmacher, W. A., & Hsieh, Y. (2005). Chiral liquid chromatography-tandem mass spectrometric methods for stereoisomeric pharmaceutical determinations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 820(1), 1–8.
  • Araujo, P., Lucena, R., Cardenas, S., & Valcárcel, M. (2013). Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry.
  • Smith, S. W. (2001). Chiral toxicology: it's the same thing...only different. Toxicological sciences : an official journal of the Society of Toxicology, 60(1), 6–10.
  • Duse, P. V., & Baheti, K. G. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research, 13(3), 001861.
  • Schwaninger, A. E., Meyer, M. R., & Maurer, H. H. (2015). Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and its major phase-I metabolites in human biological fluids.
  • Wheelock, C. E., & Guler, E. (2022).

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of ent-PGF2α

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like physiological effects. Prostaglandin F2α (PGF2α) is a well-studied member of this family, involved in processes such as uterine contraction and bronchoconstriction. Its enantiomer, ent-PGF2α, is the mirror image of the naturally occurring molecule. Unlike enzymatically produced PGF2α, ent-PGF2α is generated primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] This makes it a crucial and specific biomarker for oxidative stress, with elevated levels observed in conditions like hypercholesterolemia and in heavy smokers.[1]

The chemical synthesis of ent-PGF2α is essential for producing analytical standards. These standards are indispensable for the accurate quantification of this biomarker in biological samples, enabling researchers to reliably study the role of oxidative stress in various pathologies.[2][3][4] This guide provides a detailed overview of the established methods for synthesizing and purifying ent-PGF2α, with a focus on practical, field-proven protocols for use in research and drug development settings.

Part 1: Chemical Synthesis of ent-PGF2α via the Corey Lactone Pathway

The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The most robust and widely adopted strategy is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone.[5][6][7] This approach provides stereochemical control, which is critical for building the complex architecture of prostaglandins. The synthesis of the enantiomer, ent-PGF2α, follows the same logical pathway but starts with the enantiomer of the standard Corey lactone.

The Causality Behind the Corey Synthesis: The elegance of this pathway lies in its convergent approach. The cyclopentane core, containing the correct stereochemistry, is prepared first.[5] Subsequently, the two side chains (the alpha chain and the omega chain) are installed sequentially. This modularity allows for the synthesis of various prostaglandin analogues. Key reactions such as the Horner-Wadsworth-Emmons and Wittig reactions are employed to construct the side chains with high efficiency and control over double bond geometry.[4][5]

Conceptual Workflow of ent-PGF2α Synthesis

The diagram below outlines the major transformations in the synthesis of ent-PGF2α starting from the enantiomeric Corey lactone intermediate.

G A ent-Corey Lactone (Protected Hydroxyl) B Oxidation to 'Corey Aldehyde' A->B Oxidation (e.g., Collins) C Horner-Wadsworth-Emmons Reaction B->C Phosphonate Ylide D Installation of Omega (ω) Side Chain C->D E Reduction of Lactone to Lactol D->E DIBAL-H Reduction F Wittig Reaction E->F Phosphonium Ylide G Installation of Alpha (α) Side Chain F->G H Final Deprotection & Hydrolysis G->H Acidic Workup I Crude ent-PGF2α H->I

Caption: General workflow for the synthesis of ent-PGF2α from the Corey lactone intermediate.

Experimental Protocol: Synthesis of ent-PGF2α

This protocol is a representative synthesis based on the principles of the Corey pathway. Researchers should consult specific literature for precise reagent quantities and reaction conditions, as optimizations are common.[4][5]

Objective: To synthesize crude ent-PGF2α from a protected ent-Corey lactone intermediate.

Materials:

  • ent-Corey lactone derivative (e.g., p-phenylbenzoyl protected)

  • Oxidizing agent (e.g., Collins reagent, PCC)

  • Dimethyl (2-oxoheptyl)phosphonate

  • Base (e.g., NaH)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ether

  • Diisobutylaluminium hydride (DIBAL-H)

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., Potassium tert-butoxide)

  • Hydrochloric acid (HCl)

Methodology:

  • Step 1: Oxidation to the Corey Aldehyde.

    • Dissolve the protected ent-Corey lactone in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C.

    • Slowly add the chosen oxidizing agent (e.g., Collins reagent). The primary alcohol of the Corey lactone is oxidized to an aldehyde.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the resulting aldehyde, often by silica gel chromatography.

  • Step 2: Installation of the Omega (ω) Side Chain.

    • In a separate flask, prepare the phosphonate ylide by reacting dimethyl (2-oxoheptyl)phosphonate with a base like NaH in a suitable solvent (e.g., THF).

    • Add the Corey aldehyde from Step 1 to the ylide solution. This Horner-Wadsworth-Emmons reaction forms an enone and installs the omega side chain.[5]

    • After the reaction is complete, perform an aqueous workup and purify the product.

  • Step 3: Reduction of the Lactone.

    • Dissolve the enone product from Step 2 in an anhydrous solvent like toluene or THF and cool to -78°C.

    • Slowly add a solution of DIBAL-H. This selectively reduces the lactone to a hemiacetal (lactol) without affecting the enone system.[5]

    • Carefully quench the reaction and extract the lactol intermediate.

  • Step 4: Installation of the Alpha (α) Side Chain.

    • In a separate flask, prepare the Wittig reagent by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) in THF.

    • Add the lactol from Step 3 to the resulting ylide solution. The Wittig reaction will form the cis-double bond of the alpha chain.[4][5]

  • Step 5: Deprotection.

    • The protecting groups on the hydroxyls (e.g., p-phenylbenzoyl, THP) must be removed. This is typically achieved by acid-catalyzed hydrolysis.[3]

    • Dissolve the product from Step 4 in a solvent mixture such as isopropanol containing aqueous hydrochloric acid.[3]

    • Stir until deprotection is complete (monitor by TLC).

    • Neutralize, extract the crude ent-PGF2α, and concentrate under reduced pressure. The resulting crude product is now ready for purification.

Part 2: Purification of ent-PGF2α

Purification is a critical phase to isolate ent-PGF2α from reaction byproducts, reagents, and, most importantly, any diastereomers or the natural PGF2α enantiomer. A multi-step approach involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is standard practice.[8][9]

Purification Workflow

G A Crude ent-PGF2α (from synthesis) B Solid-Phase Extraction (SPE) (Weak Anion Exchange) A->B Sample Loading C Initial Cleanup & Concentration B->C Wash & Elute D Preparative HPLC (Reversed-Phase) C->D Injection E Isolation of PGF2α Isomers D->E Fraction Collection F Chiral HPLC E->F Re-injection G Separation of ent-PGF2α & PGF2α F->G Enantiomeric Resolution H Pure ent-PGF2α G->H

Caption: Multi-step purification workflow for isolating high-purity ent-PGF2α.

Protocol 1: Solid-Phase Extraction (SPE) Cleanup

Objective: To perform an initial cleanup of the crude synthesis product, removing non-polar impurities and concentrating the acidic prostaglandin.

Materials:

  • Weak anion exchange SPE cartridge (e.g., Strata-X-AW)[8]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Nitrogen gas source for evaporation

Methodology:

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of HPLC water.[8]

  • Sample Loading: Dissolve the crude ent-PGF2α in a minimal amount of a weak solvent (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove impurities. A typical wash sequence is 2 mL of HPLC water, followed by 2 mL of a methanol/water mixture (e.g., 30:70 v/v), and finally 2 mL of acetonitrile.[8]

  • Elution: Elute the desired ent-PGF2α from the cartridge using methanol.[8]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.[8]

  • Reconstitution: Reconstitute the dried residue in the mobile phase to be used for HPLC analysis.[8]

Protocol 2: Chiral HPLC Purification

Objective: To separate the enantiomers of PGF2α, isolating the pure ent-PGF2α. Chiral separation is paramount for obtaining a pure analytical standard.[2][10]

Rationale for Method Choice: Chiral HPLC methods have been specifically developed to resolve the enantiomeric pairs of prostaglandins.[2][3] The choice of a chiral stationary phase and a precisely optimized mobile phase allows for differential interaction with the enantiomers, leading to their separation.

HPLC System & Parameters: The following conditions have been shown to be effective for the chiral separation of PGF2α optical isomers.[2][3]

ParameterRecommended SettingSource
Column Chiral Stationary Phase Column[2][3]
Mobile Phase Acetonitrile:Methanol:Water (pH=4) = 30:10:60 (v/v/v)[2][3]
Flow Rate Typically 0.5 - 1.0 mL/min (Optimize for column)-
Column Temp. 25 °C[2][3]
Detection (UV) 200 nm[2][3]
Resolution (R) > 1.5[2]

Methodology:

  • System Equilibration: Equilibrate the HPLC system, including the chiral column, with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample from the SPE step onto the column.

  • Chromatographic Run: Run the separation under the conditions specified in the table above. The two enantiomers, PGF2α and ent-PGF2α, will elute at different retention times.

  • Fraction Collection: Collect the fraction corresponding to the ent-PGF2α peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction to yield the purified ent-PGF2α.

Part 3: Analytical Characterization and Quality Control

After purification, the identity and purity of ent-PGF2α must be confirmed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[8][11][12]

Rationale for Method Choice: LC-MS/MS allows for the separation of isomers followed by mass analysis. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it provides unambiguous identification and quantification, even in complex matrices.[11]

Example LC-MS/MS Parameters for Isoprostane Analysis: The following table provides a starting point for developing an LC-MS/MS method for ent-PGF2α.

ParameterExample SettingSource
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate ~0.3 mL/min[8]
Injection Vol. 5-10 µL[8]
Ionization Mode Electrospray Ionization (ESI), Negative[11]
Precursor Ion m/z 353.2 (for [M-H]⁻)-
Product Ions Monitor characteristic fragments (e.g., m/z 193.1)-
LOD Can achieve low pg/mL levels[8]

Validation: A validated method should demonstrate high accuracy and precision. For instance, a reported UHPLC-MS/MS method for a related isoprostane showed accuracy between 95.5–101.8% and a coefficient of variation (CV) below 2%.[8] The final purified ent-PGF2α should be analyzed to confirm its identity via its mass spectrum and retention time, and its purity should be assessed, ideally showing a single peak in the chromatogram.

References

  • Novák, L., et al. (2025). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. Available at: [Link]

  • Alwis, K. U., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health. Available at: [Link]

  • Novák, L., et al. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry. Available at: [Link]

  • Coulthard, G., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature. Available at: [Link]

  • Unknown Author. (2025). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. ResearchGate. Available at: [Link]

  • Unknown Author. (N/A). Microbiological reduction and resolution of prostaglandins. Synthesis of natural PGF2.alpha. and ENT-PGF2.beta. methyl esters. The Journal of Organic Chemistry. Available at: [Link]

  • Tănase, C. I., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. Available at: [Link]

  • Wickramasinghe, J. A., et al. (1973). An electron-capture gas-liquid-chromatographic method for the determination of prostaglandin F2alpha in biological fluids. Biochemical Journal. Available at: [Link]

  • Unknown Author. (N/A). Chiral separation of the optical isomers of PGE2, R = 1.5. Optimized parameters: Eluent. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Watanabe, K., et al. (1985). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry. Available at: [Link]

  • Unknown Author. (N/A). Process for the synthesis of prostaglandin derivatives. Google Patents.
  • Iino, D., et al. (1983). Synthesis of prostaglandin E2 and F2 alpha in human tonsillar lymphocytes. Acta Oto-Laryngologica. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Tănase, C. I., & Drăghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. Available at: [Link]

  • Shaik, J. B., & Talluri, M. V. (2015). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available at: [Link]

  • Fun Man Andy Ho. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Available at: [Link]

  • Hecker, M., et al. (1987). Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. Journal of Chromatography. Available at: [Link]

  • Georgieva, M., et al. (2022). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Molecules. Available at: [Link]

  • Mercer, J. M., & Thomson, R. J. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. Available at: [Link]

  • Tănase, C. I., & Drăghici, C. (2012). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of ent-PGF2α in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of ent-PGF2α as a Biomarker of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] The F2-isoprostanes are a family of prostaglandin (PG) F2-like compounds produced by the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[2][3] Among these, ent-PGF2α and its isomers are considered reliable biomarkers of lipid peroxidation and in vivo oxidative stress.[4][5]

Unlike enzymatically produced prostaglandins, the formation of isoprostanes is independent of the cyclooxygenase (COX) enzymes.[6] This distinction is critical, as it allows for the specific assessment of non-enzymatic oxidative damage. Furthermore, the analysis of specific stereoisomers, such as ent-PGF2α, can provide deeper insights into the mechanisms of oxidative injury.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of isoprostanes in biological matrices.[7] Its high sensitivity, specificity, and ability to distinguish between isomers make it superior to other methods like immunoassays, which can suffer from cross-reactivity.[8] This application note provides a detailed, field-proven protocol for the analysis of ent-PGF2α in human plasma using LC-MS/MS, from sample preparation to data acquisition and analysis.

The Non-Enzymatic Formation of ent-PGF2α

The formation of ent-PGF2α is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to the formation of an arachidonyl radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can undergo endocyclization to form a bicyclic endoperoxide intermediate. Subsequent reduction of this intermediate yields the F2-isoprostane scaffold. The non-enzymatic nature of this process results in the formation of a complex mixture of isomers, including ent-PGF2α.

ent-PGF2alpha_Formation Arachidonic_Acid Arachidonic Acid (in phospholipids) Arachidonyl_Radical Arachidonyl Radical Arachidonic_Acid->Arachidonyl_Radical Free Radical Attack Peroxyl_Radical Peroxyl Radical Arachidonyl_Radical->Peroxyl_Radical + O2 Bicyclic_Endoperoxide Bicyclic Endoperoxide (PGG2-like) Peroxyl_Radical->Bicyclic_Endoperoxide Endocyclization ent_PGF2alpha ent-PGF2α and other F2-Isoprostanes Bicyclic_Endoperoxide->ent_PGF2alpha Reduction ROS Reactive Oxygen Species (ROS) ROS->Arachidonyl_Radical

Caption: Non-enzymatic formation of ent-PGF2α from arachidonic acid.

Analytical Workflow Overview

The accurate quantification of ent-PGF2α in a complex biological matrix such as plasma requires a multi-step workflow. This involves efficient extraction of the analyte from the matrix, separation from interfering isomers, and sensitive detection. The use of a deuterated internal standard is crucial to correct for matrix effects and variations in extraction recovery and instrument response.[9][10]

Analytical_Workflow Start Plasma Sample Collection and Preparation Spike Spike with Deuterated Internal Standard (ent-PGF2α-d9) Start->Spike Extraction Sample Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS_Analysis Chiral LC-MS/MS Analysis Evaporation->LC_MS_Analysis Quantification Data Processing and Quantification LC_MS_Analysis->Quantification End Result Reporting Quantification->End

Caption: General analytical workflow for ent-PGF2α quantification.

Experimental Protocols

Materials and Reagents
  • ent-PGF2α analytical standard (Cayman Chemical, >98% purity)[11]

  • ent-PGF2α-d9 deuterated internal standard (Cayman Chemical, ≥99% deuterated forms)[2]

  • HPLC-grade methanol, acetonitrile, ethyl acetate, and water (Fisher Scientific)

  • Formic acid (≥98%, Sigma-Aldrich)

  • Human plasma (BioIVT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL)[12]

  • Phosphate buffer (pH 6.1)[13]

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for the extraction of F2-isoprostanes from human plasma, providing high recovery and a clean extract.[12]

  • Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add the deuterated internal standard (ent-PGF2α-d9) to a final concentration of 1 ng/mL. Vortex briefly.

  • Acidification: Acidify the plasma sample by adding 400 µL of 1% formic acid in water. Vortex to mix.[12]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of hexane to remove non-polar interferences.[12]

  • Elution: Elute the ent-PGF2α and the internal standard with 1 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:35 methanol:water with 0.1% formic acid).[14]

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

LLE is a viable alternative to SPE and can be advantageous in certain laboratory settings.[14]

  • Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add the deuterated internal standard (ent-PGF2α-d9) to a final concentration of 1 ng/mL. Vortex for 1 minute.

  • Protein Precipitation and Phase Separation: Add 500 µL of a pre-saturated NaH2PO4 solution and 4.0 mL of ethyl acetate. Vortex vigorously for 5-6 minutes.[14]

  • Centrifugation: Centrifuge the mixture at 2500 x g for 10 minutes. Three distinct layers will form: an upper organic layer, a lower aqueous layer, and an intermediate layer of precipitated proteins.[14]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.[14]

LC-MS/MS Method

The separation of ent-PGF2α from its enantiomer, PGF2α, and other isomers is critical for accurate quantification. This is achieved using a chiral stationary phase.[15][16]

ParameterRecommended Setting
LC System High-performance or Ultra-high-performance liquid chromatography system
Column Chiral stationary phase, e.g., Chiracel OJ-RH (150 x 4.6 mm, 5 µm)[15]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
Gradient Optimized for resolution of ent-PGF2α and PGF2α (e.g., start at 35% B, increase to 95% B over 10 min)
Flow Rate 0.4 mL/min
Column Temperature 25°C[15]
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2

Table 1: Optimized LC-MS/MS Parameters

MRM Transitions

Multiple Reaction Monitoring (MRM) provides the specificity and sensitivity required for the analysis of low-abundance biomarkers. The following transitions are recommended for the analysis of ent-PGF2α and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ent-PGF2α353.2193.1-25
ent-PGF2α-d9362.2197.1-25

Table 2: MRM Transitions for ent-PGF2α and its Deuterated Internal Standard. The precursor ion corresponds to the [M-H]⁻ adduct. The product ion at m/z 193.1 is a characteristic fragment for F2-isoprostanes.[12][17]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[4][8]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different blank plasma lots.
Calibration Curve Linear regression with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) at a minimum of four QC levels (LLOQ, low, mid, high).[18][19]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various conditions: freeze-thaw cycles, short-term benchtop, long-term storage, and post-preparative stability in the autosampler.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria. Based on FDA Bioanalytical Method Validation Guidance for Industry.[4]

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of the oxidative stress biomarker ent-PGF2α in human plasma using chiral LC-MS/MS. The detailed sample preparation procedures, optimized instrument parameters, and rigorous method validation guidelines presented herein are designed to ensure the generation of accurate, reliable, and reproducible data for clinical and preclinical research. The specificity of this method for ent-PGF2α allows for a more precise assessment of non-enzymatic lipid peroxidation, contributing to a better understanding of the role of oxidative stress in human health and disease.

References

  • Jovanović, M., et al. (2019). A modified liquid-liquid extraction procedure with phase separation for the quantification of 8-iso-prostaglandin f2 alpha in human plasma by lc-ms/ms. Journal of Medical Biochemistry, 38(4), 456-464.
  • ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic flow diagram of the sample preparation protocol for F2-isoprostane extraction from cultured cells. Retrieved from [Link]

  • Petrova, D., et al. (2022). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Pharmaceuticals, 15(5), 539.
  • Avanti Polar Lipids. (n.d.). 99% Pure Prostaglandin F2α. Retrieved from [Link]

  • Taguchi, T., et al. (2002). Arachidonic acid release and prostaglandin F(2alpha) formation induced by anandamide and capsaicin in PC12 cells. Biological & Pharmaceutical Bulletin, 25(8), 989-992.
  • ResearchGate. (n.d.). Pathways in the biosynthesis of PGE2 from arachidonic acid. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). PGF2α. Retrieved from [Link]

  • Keglevich, A., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(21), 5199.
  • ResearchGate. (n.d.). MRM chromatograms with the mass transition m/z 353/193 showing the formation of PGF2α. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids Catalog. Retrieved from [Link]

  • Turk, E., et al. (2003). 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients.
  • Briskey, D. R., et al. (2014). Optimized method for quantification of total F2-isoprostanes using gas chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 90, 161-166.
  • Semantic Scholar. (2022). Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study. Retrieved from [Link]

  • MDPI. (2024). Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • PubMed. (2023). [LC-MS/MS as a method for the determination of isoprostanes: a brief review]. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Neta Scientific. (n.d.). Cayman 20-Ethyl Prostaglandin F2 Alpha. Retrieved from [Link]

  • YouTube. (2019). Arachidonic Acid Pathway- The most Comprehensive Explanation. Retrieved from [Link]

  • I.R.I.S. (2024). Multi-sample analytical workflow for the determination of isoprostanes in oral fluid. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Prostaglandins. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas-spectrometry-mass spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • ACS Omega. (2020). High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathways of arachidonic acid-mediated prostaglandins. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating ent-PGF2alpha in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of ent-PGF2alpha in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating clinical symptoms. A common pathological hallmark of these conditions is heightened oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. F2-isoprostanes are a family of prostaglandin-like compounds formed from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] Among these, 8-iso-prostaglandin F2alpha (also known as ent-PGF2alpha) has emerged as one of the most reliable and sensitive biomarkers for quantifying oxidative stress in vivo.[3][4]

While its utility as a biomarker is well-established, mounting evidence suggests ent-PGF2alpha is not merely a passive byproduct of cellular damage. Instead, it is a bioactive lipid mediator that can actively influence neuronal fate. Studies indicate that ent-PGF2alpha and its related compounds can exacerbate neuronal injury by engaging specific cell surface receptors, primarily the prostaglandin F2alpha receptor (FP receptor).[5][6] Activation of the FP receptor can trigger downstream signaling cascades involving intracellular calcium mobilization and MAP kinase activation, which, under pathological conditions, can contribute to excitotoxicity and cell death.[5][7]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for studying the effects of ent-PGF2alpha in relevant in vitro and in vivo models of neurodegenerative disease. The methodologies described herein are designed to be self-validating, enabling researchers to rigorously investigate the pathological contributions of this important molecule and explore the therapeutic potential of targeting its signaling pathways.

Section 1: Scientific Background & Mechanism of Action

Formation and Significance

ent-PGF2alpha is formed in situ from the peroxidation of arachidonic acid within cell membrane phospholipids. This process is independent of the cyclooxygenase (COX) enzymes that synthesize canonical prostaglandins.[8] Its production rate directly reflects the intensity of oxidative insults, making its quantification a precise measure of oxidative stress in tissues and biological fluids.[4]

The FP Receptor and Downstream Signaling

The biological effects of ent-PGF2alpha in the central nervous system are primarily mediated by the FP receptor, a G-protein coupled receptor (GPCR).[5][6] The FP receptor is expressed on various brain cells, including neurons, astrocytes, and microglia.[9] Upon ligand binding, the FP receptor typically couples to Gq/11 proteins, initiating a canonical signaling cascade:

  • Phospholipase C (PLC) Activation: Gq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7]

  • Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[10]

  • MAPK Pathway Activation: PKC can, in turn, phosphorylate and activate downstream kinases, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.[5][7]

Under neurodegenerative conditions, sustained activation of this pathway can lead to calcium dysregulation, mitochondrial dysfunction, increased ROS production, and ultimately, apoptotic cell death.[5][7][11]

PGF2alpha_Signaling_Pathway PGF2alpha ent-PGF2alpha FP_Receptor FP Receptor (GPCR) PGF2alpha->FP_Receptor Binds Gq_Protein Gq/11 Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2->PKC Co-activates Outcomes Pathological Outcomes: - Excitotoxicity - Mitochondrial Dysfunction - Apoptosis Ca2->Outcomes Contributes to MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Outcomes Leads to

Caption: Canonical signaling pathway of ent-PGF2alpha via the FP receptor.

Section 2: Experimental Models for ent-PGF2alpha Research

Choosing the right model is critical for elucidating the role of ent-PGF2alpha. Experimental models for neurodegenerative diseases range from cell cultures to complex organismal systems, each with distinct advantages.[12]

In Vitro Models: Mechanistic Insights
  • Human Neuroblastoma SH-SY5Y Cells: This cell line is a workhorse in neurodegeneration research, particularly for Parkinson's disease.[13][14] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), which induces mitochondrial dysfunction and oxidative stress, mimicking key aspects of Parkinson's pathology.[13][14]

  • Primary Neuronal Cultures: Harvested directly from rodent brains, these cultures provide a more physiologically relevant system than cell lines. They are excellent for studying direct neuronal responses to ent-PGF2alpha and for investigating mechanisms of neurotoxicity.[6]

In Vivo Models: Systemic & Behavioral Effects
  • MPTP Mouse Model of Parkinson's Disease: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating a key pathological feature of Parkinson's disease. This model is ideal for testing the in vivo effects of ent-PGF2alpha on neurodegeneration and motor function.

  • Transgenic Mouse Models of Alzheimer's Disease: Models like the 5xFAD or APP/PS1 mice overexpress human genes with mutations linked to familial Alzheimer's disease. They develop age-dependent amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive deficits, providing a platform to study how ent-PGF2alpha interacts with hallmark AD pathology.

Section 3: Core Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. Causality: Each step is designed to ensure reproducibility and biological relevance. For instance, using serum-free media during toxin exposure enhances cellular susceptibility and removes confounding variables from serum.

Protocol 3.1: Preparation and Handling of ent-PGF2alpha

Rationale: ent-PGF2alpha is a lipid that is prone to degradation. Proper handling and storage are paramount to ensure its bioactivity and experimental consistency.

  • Reconstitution: ent-PGF2alpha is typically supplied as a lyophilized powder or in an organic solvent. Reconstitute the compound in a high-purity solvent such as ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Aliquoting & Storage: Immediately aliquot the stock solution into small, single-use volumes in amber glass or polypropylene vials. Store aliquots at -80°C to prevent degradation from freeze-thaw cycles and light exposure.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare fresh working dilutions in the appropriate vehicle (e.g., sterile phosphate-buffered saline (PBS) for in vivo use or cell culture medium for in vitro use). Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).

Protocol 3.2: In Vitro Parkinson's Model & ent-PGF2alpha Treatment

Objective: To assess the effect of ent-PGF2alpha on MPP+-induced neurotoxicity in SH-SY5Y cells.

In_Vitro_Workflow Start 1. Seed SH-SY5Y Cells (96-well plate) Incubate1 2. Incubate 24h (Allow attachment) Start->Incubate1 Pretreat 3. Pre-treatment (Optional) (e.g., with ent-PGF2alpha) Incubate1->Pretreat Induce 4. Induce Toxicity (Add MPP+ in serum-free media) Pretreat->Induce Incubate2 5. Incubate 24h (Toxin exposure) Induce->Incubate2 Endpoint 6. Endpoint Analysis - Cell Viability (MTT) - ROS Measurement (DCFDA) Incubate2->Endpoint

Caption: Experimental workflow for the in vitro neurotoxicity model.

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well, clear-bottom black plate at a density of 1 x 10^4 cells per well in complete culture medium.

  • Attachment: Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, carefully aspirate the medium. Replace it with fresh, serum-free medium containing the desired concentrations of ent-PGF2alpha (e.g., 0.1, 1, 10 µM) and/or the neurotoxin MPP+ (a typical concentration is 1 mM, but should be optimized for your cell line).[14]

    • Control Groups: Include wells for: (1) Vehicle control (no treatment), (2) ent-PGF2alpha alone, and (3) MPP+ alone.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in 5% CO2.

  • Endpoint Analysis: Proceed to endpoint assays such as the MTT assay for cell viability (Protocol 3.3) or a ROS assay (Protocol 3.4).

Protocol 3.3: Assessment of Neuronal Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[15][16][17]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the 24-hour treatment period (from Protocol 3.2), add 10 µL of the MTT stock solution to each well of the 96-well plate (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

  • Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance on a microplate reader at 570 nm.[18]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3.4: Measurement of Oxidative Stress (DCFDA Assay)

Rationale: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay measures intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS into the highly fluorescent compound DCF.[19][20][21]

  • Loading Cells: Following the treatment period (from Protocol 3.2), remove the culture medium. Wash the cells once with warm PBS.

  • DCFDA Staining: Add 100 µL of 10 µM DCFDA solution (prepared in PBS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[19]

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Reading: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.[19][20]

  • Analysis: Express ROS levels as a percentage of the fluorescence intensity relative to the vehicle-treated control. A known ROS inducer like H2O2 or pyocyanin can be used as a positive control.[22][23]

Section 4: Data Interpretation & Expected Outcomes

Systematic data collection and analysis are key to understanding the impact of ent-PGF2alpha. The tables below summarize hypothetical, yet plausible, outcomes based on the known pro-degenerative role of FP receptor activation.[5][6]

Table 1: Expected Outcomes of ent-PGF2alpha on Cell Viability (MTT Assay)
Treatment GroupMPP+ (1 mM)ent-PGF2alpha (10 µM)Expected Cell Viability (% of Control)Interpretation
Vehicle Control--100%Baseline viability.
ent-PGF2alpha Alone-+90-100%Little to no intrinsic toxicity at this dose.
MPP+ Alone+-~50%Establishes the neurotoxic effect of MPP+.[14]
MPP+ + ent-PGF2alpha++~30%Potentiation of toxicity, suggesting ent-PGF2alpha exacerbates MPP+-induced cell death.
Table 2: Expected Outcomes of ent-PGF2alpha on Oxidative Stress (DCFDA Assay)
Treatment GroupMPP+ (1 mM)ent-PGF2alpha (10 µM)Expected ROS Levels (% of Control)Interpretation
Vehicle Control--100%Baseline ROS levels.
ent-PGF2alpha Alone-+110-130%May induce a modest increase in ROS.
MPP+ Alone+-~250%Establishes the oxidative stress induced by MPP+.
MPP+ + ent-PGF2alpha++~350%Synergistic increase in ROS, indicating ent-PGF2alpha amplifies oxidative stress.

Conclusion & Future Directions

The protocols and data presented in this guide provide a robust framework for investigating the role of ent-PGF2alpha in neurodegenerative disease models. The evidence points towards a detrimental role for this lipid mediator, primarily through the activation of the FP receptor, which exacerbates neuronal damage and oxidative stress.

Future research should focus on:

  • Receptor Blockade: Utilizing specific FP receptor antagonists in these models to confirm that the observed effects of ent-PGF2alpha are receptor-mediated and to evaluate the therapeutic potential of such inhibitors.[7]

  • In Vivo Validation: Translating these findings to in vivo models to assess the impact on complex neuropathology and behavioral outcomes.

  • Exploring Other Prostanoids: Investigating the roles of other prostaglandins, such as PGE2, which also have complex, receptor-dependent effects in neuroinflammation and neurodegeneration.[6][24][25][26]

By systematically dissecting these pathways, the scientific community can move closer to developing novel therapeutic strategies that target oxidative stress and lipid-mediated neurotoxicity in devastating neurological disorders.

References

  • Michael, A. E., & Webley, G. E. (1990). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. PubMed. [Link]

  • Cuthbert, A. W., & Halushka, P. V. (1990). Effects of prostaglandin F2 alpha (PGF2 alpha) and prostaglandin I2 (PGI2) on nerve-mediated secretion in guinea-pig colon. PubMed. [Link]

  • GeneOnline. (2026). Restoring Brain Energy Reverses Alzheimer's Pathology in Mice and Points to Clinical Recovery Pathways. GeneOnline. [Link]

  • Ahmad, A. S., et al. (2008). PGF2α FP Receptor Contributes to Brain Damage Following Transient Focal Brain Ischemia. PMC. [Link]

  • Webb, D. R., et al. (1976). Antigen stimulation of prostaglandin synthesis and control of immune responses. NIH. [Link]

  • Palanisamy, et al. (2014). Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. PMC. [Link]

  • Woodward, D. F., et al. (1990). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed. [Link]

  • Candil, et al. (2012). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. PMC. [Link]

  • Tsuboi, Y., et al. (2023). Update on the pathological roles of prostaglandin E2 in neurodegeneration in amyotrophic lateral sclerosis. PMC. [Link]

  • Ota, Y., et al. (2024). Prostaglandin F2α Affects the Cycle of Clock Gene Expression and Mouse Behavior. PMC. [Link]

  • Ahmad, A. S., et al. (2008). Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity. PMC. [Link]

  • Morrow, J. D., & Roberts, L. J. (1994). F2-isoprostanes as markers of oxidative stress in vivo: an overview. PubMed. [Link]

  • Long, et al. (2014). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Spandidos Publications. [Link]

  • Johansson, J. U., et al. (2014). Prostaglandin signaling suppresses beneficial microglial function in Alzheimer's disease models. PMC. [Link]

  • Schatz, F., & Gurpide, E. (1983). In vitro effects of ovarian steroids on prostaglandin F2 alpha output by human endometrium and endometrial epithelial cells. PubMed. [Link]

  • Fomenko, A. I. (1980). [Effect of prostaglandins F2alpha and E2 on the sensitivity of rabbit cerebral cortex neurons to acetylcholine and noradrenaline]. PubMed. [Link]

  • Oxford Biomedical Research. (n.d.). Isoprostanes: Biomarkers for Oxidative Stress. Oxford Biomedical Research. [Link]

  • Farkas, E., et al. (2015). The cellular localization of FP receptors in the rat brain... ResearchGate. [Link]

  • Shaffer, A. F. (2016). Investigating the role of prostaglandin E2 mediated neuroinflammation in models of neurodegeneration. Stanford Digital Repository. [Link]

  • Jo, A., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology. [Link]

  • Hardt, O., et al. (2007). Divergent effects of prostaglandin receptor signaling on neuronal survival. PMC. [Link]

  • Fukunaga, M., et al. (1993). 8-Epi-PGF2 alpha, a novel noncyclooxygenase-derived prostaglandin, constricts airways in vitro. PubMed. [Link]

  • Roberts, L. J., & Morrow, J. D. (2000). Quantification of F2-isoprostanes as a biomarker of oxidative stress. ResearchGate. [Link]

  • Bio-protocol. (n.d.). DCF-DA Assay Protocol. Bio-protocol. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • D'Este, E., et al. (2024). Experimental Cell Models for Investigating Neurodegenerative Diseases. MDPI. [Link]

  • VUMC News. (2024). Study details metabolism of biomarkers for oxidative stress. VUMC News. [Link]

  • Davis, J. S., & Huss, J. K. (1994). Immunohistochemical localization of PGF2 alpha receptor in the mouse testis. PubMed. [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Cell Biolabs. [Link]

  • Roberts, L. J., & Morrow, J. D. (2000). Quantification of F2-isoprostanes as a biomarker of oxidative stress. PubMed. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Shipley, M. M., et al. (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. YouTube. [Link]

  • Wei, Y., et al. (2018). Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression. PMC. [Link]

  • Liang, X., et al. (2005). Emerging roles of PGE2 receptors in models of neurological disease. PMC. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cheng, Y.-C., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. MDPI. [Link]

  • Cassarino, D. S., et al. (1999). Characterization and Time Course of MPP+-Induced Apoptosis in Human SH-SY5Y Neuroblastoma Cells. ResearchGate. [Link]

Sources

ent-PGF2α: A High-Fidelity Biomarker for Quantifying Oxidative Stress in Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] A key pathological driver in these conditions is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses.[3] Accurately quantifying this oxidative damage in vivo is essential for understanding disease mechanisms, identifying therapeutic targets, and evaluating drug efficacy. F2-isoprostanes, particularly ent-PGF2α (also known as 8-iso-PGF2α), have emerged as the gold standard for assessing oxidative stress due to their stability and specific formation mechanism.[4] This application note provides a comprehensive guide to the use of ent-PGF2α as a biomarker in neuroinflammation studies, detailing its biochemical origins, analytical methodologies, and detailed protocols for its quantification in cerebrospinal fluid (CSF) and brain tissue.

The Scientific Rationale: Why ent-PGF2α is a Superior Marker

Prostaglandins and related lipid mediators play a complex role in the central nervous system (CNS), contributing to both normal function and pathological processes.[1][5] While enzymatically produced prostaglandins via the cyclooxygenase (COX) pathway are involved in inflammatory signaling, they do not exclusively represent oxidative damage.[6]

Isoprostanes, in contrast, are prostaglandin-like compounds formed in situ from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid within cell membranes.[4][7] This distinction is critical. The formation of ent-PGF2α is a direct chemical consequence of ROS attacking lipids, making its concentration a reliable and specific index of oxidative injury.[8] The brain's high oxygen consumption and rich content of polyunsaturated fatty acids make it exceptionally vulnerable to this type of damage.[3][4]

Elevated levels of F2-isoprostanes have been consistently documented in the CSF and brain tissue of patients with neurodegenerative diseases, correlating with disease pathology and progression.[6][9] Therefore, the precise measurement of ent-PGF2α provides researchers with a quantitative tool to probe the extent of oxidative stress in the CNS.

Biochemical Formation Pathway

The diagram below illustrates the distinct pathways for the formation of canonical prostaglandins (enzymatic) versus isoprostanes (non-enzymatic), highlighting the specific role of ROS in generating ent-PGF2α.

cluster_0 Cell Membrane Phospholipid cluster_1 Free Arachidonic Acid Pool cluster_2 Pathways cluster_3 Products AA_mem Arachidonic Acid (Esterified) PLA2 Phospholipase A2 (PLA2) AA_mem->PLA2 Hydrolysis ROS Reactive Oxygen Species (ROS) AA_mem->ROS Free Radical Peroxidation AA_free Free Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA_free->COX Enzymatic Oxidation PLA2->AA_free Iso_int Endoperoxide Intermediates ROS->Iso_int PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Canonical Prostaglandins (e.g., PGF2α, PGE2) PGH2->PGs Synthases Isoprostanes ent-PGF2α & other F2-Isoprostanes Iso_int->Isoprostanes Rearrangement Isoprostanes->PLA2 Hydrolysis to free form

Caption: Formation of Prostaglandins vs. Isoprostanes.

Analytical Methodologies: A Comparative Overview

The accurate quantification of ent-PGF2α requires highly sensitive and specific techniques, as its concentrations in biological fluids are typically low. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLC-MS/MSELISA
Principle Physical separation by chromatography followed by mass-based detection of molecule and fragments.Antibody-based detection using competitive binding principles.
Specificity Very High. Unambiguously identifies ent-PGF2α based on retention time and mass-to-charge ratio.Moderate to High. Potential for cross-reactivity with structurally similar molecules.
Sensitivity Very High. Can achieve limits of detection in the low pg/mL range.[10]High. Typically in the 10-20 pg/mL range.[11]
Throughput Lower. Sample preparation is extensive; run times are longer.Higher. Amenable to 96-well plate format for analyzing many samples simultaneously.
Cost High initial equipment cost and operational expense.Lower equipment cost and cost per sample.[12]
Expertise Requires significant operator expertise in method development and instrumentation.Relatively straightforward protocol, widely accessible.
Gold Standard Yes. Considered the most accurate and reliable method for quantification.[10]No. Excellent for screening, but results may require MS confirmation.

Recommendation: For definitive, publication-quality quantification and studies involving mechanistic claims or clinical endpoints, LC-MS/MS is the required methodology . ELISA serves as a valuable, higher-throughput tool for initial screening, hypothesis generation, or analyzing large sample cohorts where relative changes are the primary interest.

Experimental Workflow and Protocols

A robust experimental design starts with meticulous sample handling to prevent artifactual generation of isoprostanes. The following workflow is a validated system for ensuring data integrity.

collect 1. Sample Collection (CSF or Brain Tissue) freeze 2. Immediate Freezing (Snap freeze tissue in LN2) Store at -80°C collect->freeze prep 3. Sample Preparation freeze->prep sub_prep Homogenization (Tissue) Internal Standard Spiking Saponification (Hydrolysis) Acidification prep->sub_prep spe 4. Solid-Phase Extraction (SPE) (Purification & Concentration) sub_prep->spe analysis 5. Analysis spe->analysis sub_lcms LC-MS/MS analysis->sub_lcms sub_elisa ELISA analysis->sub_elisa quant 6. Data Quantification (vs. Standard Curve) sub_lcms->quant sub_elisa->quant report 7. Data Reporting (pg/mL for CSF) (pg/g for tissue) quant->report

Caption: Overall experimental workflow for ent-PGF2α analysis.

Critical Pre-Analytical Step: Sample Collection and Storage

This is the most critical stage for data accuracy. Ex vivo lipid peroxidation can artificially inflate isoprostane levels, invalidating results.

  • Principle of Causality: Free radical generation continues post-mortem and in collected samples exposed to air and room temperature. Immediate freezing at -80°C halts these chemical reactions, preserving the in vivo state of the analyte.[13]

  • Protocol:

    • Brain Tissue: Upon extraction, immediately snap-freeze the tissue in liquid nitrogen. Store samples in pre-labeled cryovials at -80°C until analysis. Do not allow the tissue to thaw.[13]

    • Cerebrospinal Fluid (CSF): Collect CSF into polypropylene tubes. Immediately place the tubes on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells. Aliquot the supernatant into fresh cryovials and freeze immediately at -80°C.[13]

    • A-Note on Sample Matrix: Do not use serum. The coagulation process generates free radicals, leading to falsely elevated isoprostane levels.[13] If blood is the only available matrix, use plasma collected in EDTA-containing tubes, placed on ice, and processed/frozen within 30 minutes.[11][13]

Protocol: ent-PGF2α Quantification in Brain Tissue via LC-MS/MS

This protocol is adapted from established methods and provides a robust framework for analysis.[4][10][14]

1. Tissue Homogenization & Lipid Extraction: a. Weigh the frozen brain tissue (~100 mg) and place it in a glass homogenizer on ice. b. Add 2 mL of ice-cold Folch solution (Chloroform:Methanol, 2:1 v/v) containing an antioxidant like BHT (0.005%) to prevent auto-oxidation during workup. c. Add a known amount of deuterated internal standard (e.g., 1 ng of ent-PGF2α-d4). This is a self-validating step ; the internal standard corrects for analyte loss during extraction and for matrix effects during MS analysis.[15] d. Homogenize thoroughly on ice until no visible tissue fragments remain. e. Transfer to a glass tube, vortex, and centrifuge at 2,500 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase containing the lipids.

2. Saponification (Hydrolysis): a. Evaporate the organic solvent under a gentle stream of nitrogen. b. Reconstitute the lipid extract in 1 mL of methanol. c. Add 1 mL of 15% potassium hydroxide (KOH) to the extract. d. Causality: This step cleaves the ester bonds, releasing ent-PGF2α that is esterified within membrane phospholipids.[4] This allows for the measurement of total (free + esterified) ent-PGF2α, which is a more comprehensive measure of oxidative damage. e. Incubate at 37°C for 30 minutes with gentle shaking.

3. Sample Purification via Solid-Phase Extraction (SPE): a. Acidify the sample to pH 3 with 1 M HCl. This protonates the carboxylic acid group on the analyte, allowing it to bind to the reverse-phase SPE sorbent. b. Condition a C18 SPE cartridge (e.g., 100 mg) with methanol followed by pH 3 water. c. Load the acidified sample onto the cartridge. d. Wash the cartridge with pH 3 water to remove salts and polar impurities. e. Wash with a non-polar solvent like hexane to remove neutral lipids. f. Elute the isoprostanes with a solvent like ethyl acetate or a methanol/water mixture. g. Evaporate the eluate to dryness under nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). b. Inject onto a C18 HPLC column. c. Use a gradient elution to separate ent-PGF2α from other isomers. d. Analyze using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode. e. Monitor the specific mass transitions for the analyte (e.g., m/z 353 -> 193) and the internal standard (e.g., m/z 357 -> 197). f. Quantification: Generate a standard curve using known concentrations of ent-PGF2α standard spiked with the internal standard. Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio to the standard curve.

Protocol: ent-PGF2α Quantification in CSF via Competitive ELISA

This protocol is a general guide based on commercially available kits.[11][16] Always follow the specific manufacturer's instructions.

1. Sample Preparation: a. Thaw CSF samples on ice. b. Depending on the kit's sensitivity and expected concentrations, samples may need to be purified via SPE (as described above) or can sometimes be diluted and used directly. Purification is highly recommended to remove interfering substances.

2. ELISA Procedure: a. The 96-well plate is pre-coated with an antibody (e.g., goat anti-rabbit IgG). b. Add standards, controls, and prepared CSF samples to the appropriate wells. c. Add the ent-PGF2α-specific rabbit antibody to each well. d. Add ent-PGF2α conjugated to an enzyme (e.g., horseradish peroxidase, HRP). This is the competitive step . The free ent-PGF2α in the sample and the enzyme-conjugated ent-PGF2α will compete for binding to the limited number of primary antibody sites. e. Incubate the plate (e.g., overnight at 4°C or for 2 hours at room temperature). f. Wash the plate thoroughly (e.g., 4 times) to remove all unbound reagents.[16] g. Add the chromogenic substrate (e.g., TMB). The HRP enzyme bound to the plate will convert the substrate, producing a color. h. Causality: The amount of color produced is inversely proportional to the amount of ent-PGF2α in the sample. High sample concentration = less enzyme-conjugate binds = low color signal. i. Stop the reaction with a stop solution (e.g., sulfuric acid). j. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of ent-PGF2α in the samples by interpolating their absorbance values from the standard curve.

Data Interpretation and Application

The reliable quantification of ent-PGF2α provides powerful insights for neuroinflammation research.

  • Disease Modeling: In animal models of neurodegenerative diseases, an increase in brain or CSF ent-PGF2α compared to wild-type controls validates that the model recapitulates the oxidative stress component of the human disease.

  • Therapeutic Efficacy: When testing a novel anti-inflammatory or antioxidant compound, a statistically significant reduction in ent-PGF2α levels in the treated group versus a vehicle-treated group provides direct evidence of target engagement and biological activity in the CNS.

  • Clinical Research: In human studies, elevated CSF ent-PGF2α can serve as a stratification biomarker to identify patient subsets with high levels of oxidative stress.[6][17] It can also be used to monitor disease progression or the response to therapeutic interventions in clinical trials.[18]

Example Data Presentation

The following table demonstrates how to present validation data for an LC-MS/MS method, ensuring trustworthiness and scientific rigor.[10]

AnalyteMatrixConcentration (pg/mL)Precision (%CV, n=5)Accuracy (%)
ent-PGF2α CSF10.07.8105.1
25.04.2106.4
50.04.3108.1
ent-PGF2α Brain Homogenate25.0 (pg/0.1g)8.2106.5
40.0 (pg/0.1g)2.8104.4
80.0 (pg/0.1g)5.1111.3

References

  • Bosco, M. et al. (2011). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. Mediators of Inflammation, 2011, 974380. [Link]

  • Giron, C. et al. (2010). Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup. Journal of Chromatography B, 878(13-14), 993–1000. [Link]

  • Montine, K. S. et al. (2004). Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue. Methods in Molecular Biology, 275, 147-57. [Link]

  • Hsieh, Y. S. et al. (1993). Prostaglandin F2 Alpha Concentrations in the Cerebrospinal Fluid of Children With Febrile Convulsions, Epilepsy and Meningitis. Acta Paediatrica Sinica, 34(3), 184-90. [Link]

  • Pa, J. et al. (2021). Early neuroinflammation is associated with lower amyloid and tau levels in cognitively normal older adults. Brain, Behavior, and Immunity, 94, 25-33. [Link]

  • Abdel-Halim, M. S. et al. (1979). Determination of prostaglandin F2 alpha, E2, D2 and 6-keto-F1 alpha in human cerebrospinal fluid. Prostaglandins, 17(3), 405-9. [Link]

  • La Torre, A. et al. (1978). Prostaglandin F2 alpha levels in human cerebrospinal fluid in normal and pathological conditions. Journal of Neurosurgical Sciences, 22(3), 167-71. [Link]

  • Singh, P. et al. (2024). Association of oxidative stress and inflammatory metabolites with Alzheimer's disease cerebrospinal fluid biomarkers in mild cognitive impairment. Alzheimer's Research & Therapy, 16(1), 125. [Link]

  • Eicosanoid Core Laboratory. (n.d.). Isoprostane Sample Collection Procedures. Vanderbilt University Medical Center. [Link]

  • Watanabe, K. et al. (1988). Enzymatic formation of prostaglandin F2 alpha in human brain. The Journal of Biological Chemistry, 263(29), 14847-51. [Link]

  • Ntalouka, M. P. et al. (2020). Prostaglandins as the Agents That Modulate the Course of Brain Disorders. Neurology and Neurorehabilitation, 4(1). [Link]

  • Elabscience. (n.d.). 8-epi-PGF2α (8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Elabscience Biotechnology Inc.[Link]

  • Nicosia, S. & Galli, G. (1975). The endogenous biosynthesis of prostaglandins by brain tissue in vitro. Prostaglandins, 9(3), 397-403. [Link]

  • Pu, T. et al. (2023). Image Analysis Techniques for In Vivo Quantification of Cerebrospinal Fluid Flow. bioRxiv. [Link]

  • Zetterberg, H. & Bendlin, B. B. (2024). Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implications. International Journal of Molecular Sciences, 25(22), 13689. [Link]

  • Combrinck, M. et al. (2002). Levels of CSF prostaglandin E2, cognitive decline, and survival in Alzheimer's disease. Journal of Neurology, Neurosurgery & Psychiatry, 73(4), 423–426. [Link]

  • Mannino, G. et al. (2023). Modulation of the Proliferative Pathway, Neuroinflammation and Pain in Endometriosis. International Journal of Molecular Sciences, 24(14), 11802. [Link]

  • Sharma, A. et al. (2024). Biomarkers in neurodegenerative diseases: a broad overview. Exploration of Neuroprotective Therapy, 4, 1-19. [Link]

  • Weerheim, P. M. et al. (2002). An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. Journal of Neuroscience Methods, 121(2), 137-45. [Link]

  • Singh, A. et al. (2023). Oxidative Stress and the Central Nervous System. Antioxidants, 12(1), 115. [Link]

  • Alwis, K. U. et al. (2020). High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega, 5(20), 11475–11482. [Link]

  • Singh, S. et al. (2022). Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases. Biomolecules, 12(5), 709. [Link]

  • Ellis, E. F. et al. (1983). GC/MS analysis of prostaglandins in ventricular cerebrospinal fluid from head injured humans. Prostaglandins, Leukotrienes and Medicine, 11(2), 251-5. [Link]

  • Hein, A. M. et al. (2009). Neuroinflammation and memory: the role of prostaglandins. Molecular Neurobiology, 40(2), 15-32. [Link]

  • Esposito, E. & Cuzzocrea, S. (2013). Positive and negative effects of prostaglandins in Alzheimer's disease. Psychiatry and Clinical Neurosciences, 67(7), 462-74. [Link]

  • Hatae, T. et al. (1980). Synthesis of prostaglandin E2 and F2 alpha in human tonsillar lymphocytes. The Annals of Otology, Rhinology, and Laryngology, 89(3 Pt 1), 257-61. [Link]

  • Hannoun, S. (2022). MRI in Multiple Sclerosis (MS): Protocols and Best Practices. Medical Professionals. [Link]

  • Medpace. (n.d.). Fluid-Based Biomarkers for Neurodegenerative Diseases. Medpace. [Link]

  • Stanford Medicine. (2024). “The Connection Between Parkinson's and Alzheimer's” – Webinar Notes. Stanford Medicine. [Link]

  • MRI Master. (n.d.). Multiple sclerosis (MS) MRI protocol and planning. MRI Master. [Link]

  • Tan, L. E. et al. (2021). Cerebrospinal fluid analysis: current diagnostic methods in central nervous system infectious diseases. Singapore Medical Journal, 62(10), 507–514. [Link]

  • Di Pardo, A. & Amico, E. (2023). Alzheimer's disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy?. Frontiers in Pharmacology, 14, 1205603. [Link]

  • Basu, S. (2008). Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids, 78(1), 1-10. [Link]

  • Durand, T. et al. (2011). Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC–MS or GC–MS/MS coupled with immunoaffinity column chromatography. Nature Protocols, 6(8), 1113-26. [Link]

  • Signorini, C. et al. (2005). Isoprostanes as Biomarkers and Mediators of Oxidative Injury in Infant and Adult Central Nervous System Diseases. Clinical Chemistry and Laboratory Medicine, 43(1), 1-10. [Link]

  • Kostić, I. et al. (2020). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Vojnosanitetski Pregled, 77(10), 1058-1065. [Link]

  • Hooper, C. et al. (2008). Pathogenic Feed-Forward Mechanisms in Alzheimer's and Parkinson's Disease Converge on GSK-3. Journal of Cellular and Molecular Medicine, 12(5a), 1572-85. [Link]

  • Oxford Biomedical Research. (n.d.). Isoprostanes: Biomarkers for Oxidative Stress. Oxford Biomedical Research. [Link]

  • Miller, E. et al. (2011). Isoprostane Generation and Function. Chemical Reviews, 111(10), 5997–6010. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Interference in ent-PGF2α Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ent-PGF2α immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring ent-PGF2α, a key biomarker of oxidative stress. As a competitive immunoassay for a small lipid molecule, this assay format is susceptible to various forms of interference that can compromise data integrity. This resource provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you identify, mitigate, and ultimately prevent assay interference.

Our philosophy is built on the principle of self-validating systems. Every step, from sample collection to data analysis, should be approached with a critical eye toward potential pitfalls. By understanding the "why" behind the "how," you can build robust and reliable assays.

Frequently Asked Questions (FAQs)

Q1: What is ent-PGF2α, and why is its accurate measurement critical?
Q2: My ent-PGF2α ELISA results are inconsistent or do not match my expectations. What are the most common sources of interference?

Inconsistent or unexpected results in ent-PGF2α immunoassays can often be traced back to several key sources of interference. These can be broadly categorized as issues related to the sample matrix, cross-reactivity with structurally similar molecules, and pre-analytical variables.

Common Sources of Interference:

  • Matrix Effects: Components within your biological sample (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding. This is a significant issue in immunoassays and can be caused by high concentrations of proteins, lipids, and salts.[1]

  • Cross-Reactivity: The antibody used in the assay may bind to other structurally similar prostaglandins or isoprostanes, leading to an overestimation of the ent-PGF2α concentration.[2][3]

  • Lipemia and Hemolysis: High levels of lipids (lipemia) or the presence of hemolyzed red blood cells in your sample can physically and chemically interfere with the assay, leading to inaccurate results.

  • Pre-analytical Variables: How you collect, handle, and store your samples can significantly impact the stability and measured concentration of ent-PGF2α. This includes factors like the type of collection tube, storage temperature, and the number of freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your ent-PGF2α immunoassay experiments.

Issue 1: High Variability Between Replicate Wells

Q: I am observing high coefficients of variation (%CVs) between my replicate wells for both standards and samples. What could be causing this, and how can I fix it?

High variability is a common problem in ELISAs and can undermine the reliability of your data. The root cause is often related to technical execution or environmental factors within the lab.

Causality and Troubleshooting Workflow:

Caption: Workflow to diagnose and resolve high replicate variability.

Detailed Explanation:

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability. For a competitive ELISA, small volume errors in adding the standard, sample, or enzyme conjugate can lead to large differences in the final signal. Always use calibrated pipettes and ensure your technique is consistent.[4]

  • Reagent and Plate Inconsistency: Ensure all reagents are thoroughly mixed before use. Temperature gradients across the microplate during incubation can cause "edge effects," where wells on the outer edges of the plate behave differently than those in the center. Always allow reagents and the plate to equilibrate to room temperature before starting the assay.[5]

  • Inadequate Washing: Incomplete or inconsistent washing between steps can leave residual reagents in the wells, leading to high background and variability. Ensure your washing technique is robust and consistent for all wells.

Issue 2: Poor Standard Curve Performance

Q: My standard curve has a poor fit (low R² value) or an unusual shape. What are the likely causes?

A reliable standard curve is the cornerstone of a quantitative immunoassay. Issues with the standard curve can stem from improper standard preparation, degradation, or incorrect assay setup.

Troubleshooting a Poor Standard Curve:

Problem Potential Cause Recommended Solution
Low OD for Zero Standard (B0) Insufficient antibody concentration.Increase the concentration of the primary antibody.
High OD for Highest Standard Standard concentration is too high for the assay's dynamic range.Decrease the concentration of the highest standard.
Plateaued Standard Curve Improper dilution of standards.Carefully re-prepare the standard dilutions, ensuring accurate pipetting and thorough mixing at each step.[6]
Standard Degradation Improper storage or handling of the standard.Reconstitute a fresh vial of the standard. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.

Issue 3: Suspected Matrix Effects in Samples

Q: My sample results seem unexpectedly high or low, and I suspect interference from the sample matrix. How can I confirm and mitigate this?

Matrix effects occur when components in the biological sample interfere with the assay's antibody-antigen binding, leading to either falsely elevated or suppressed results. Urine and plasma are complex matrices that often require pre-treatment.[7][8]

Workflow for Investigating and Mitigating Matrix Effects:

Caption: A systematic approach to addressing matrix effects.

Experimental Protocols:

1. Spike and Recovery:

  • Objective: To determine if the sample matrix is inhibiting or enhancing the detection of ent-PGF2α.

  • Procedure:

    • Divide a sample pool into two aliquots.

    • Spike one aliquot with a known concentration of ent-PGF2α standard (the "spiked" sample). The other aliquot remains unspiked.

    • Assay both the spiked and unspiked samples.

    • Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spike Concentration * 100

  • Interpretation: A recovery outside the acceptable range (typically 80-120%) indicates a significant matrix effect.

2. Linearity of Dilution:

  • Objective: To assess if the measured concentration of ent-PGF2α is consistent across different sample dilutions.

  • Procedure:

    • Create a series of dilutions of your sample in the assay buffer (e.g., 1:2, 1:4, 1:8).

    • Assay the diluted samples.

    • Calculate the concentration of ent-PGF2α in the original (neat) sample for each dilution by multiplying the measured concentration by the dilution factor.

  • Interpretation: A lack of parallelism (i.e., the calculated neat concentrations are not consistent across the dilution series) suggests the presence of an interfering substance that is being diluted out. A coefficient of variation (%CV) of ≤ 20% across the dilutions is generally considered acceptable.[9]

3. Sample Purification:

If matrix effects are confirmed, sample purification is necessary.

  • Solid-Phase Extraction (SPE): This is a common and effective method for purifying prostaglandins from complex biological samples.[10][11] A C18 reverse-phase column is often used.

    • General Protocol Outline:

      • Acidify the sample: Adjust the pH of the sample to ~3.0-3.5 with HCl or formic acid. This protonates the carboxylic acid group of ent-PGF2α, making it less polar and enabling it to bind to the C18 stationary phase.[11][12]

      • Condition the SPE cartridge: Wash the C18 cartridge with methanol followed by acidified water.

      • Load the sample: Apply the acidified sample to the cartridge.

      • Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interfering substances.

      • Elute: Elute the ent-PGF2α with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

      • Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the assay buffer.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used to purify ent-PGF2α.[13][14][15]

  • Immunoaffinity Purification: This highly specific method uses an antibody immobilized on a solid support to capture the analyte of interest. It can be very effective at removing cross-reacting substances.[16]

Issue 4: Suspected Cross-Reactivity

Q: How do I know if my assay is detecting other molecules besides ent-PGF2α?

Cross-reactivity is a critical parameter of assay specificity. It occurs when the antibody recognizes and binds to molecules that are structurally similar to the target analyte.[2][3] For ent-PGF2α, potential cross-reactants include other prostaglandins (PGF1α, PGE2, etc.) and isoprostanes.

Assessing Cross-Reactivity:

  • Consult the Kit Insert: Reputable ELISA kit manufacturers provide cross-reactivity data in their product documentation. This data is typically presented as a table showing the percentage of cross-reactivity with various related compounds.

Example Cross-Reactivity Data Table (Hypothetical):

Compound % Cross-Reactivity
ent-PGF2α 100%
PGF2α1.85%
PGF1α4.6%
PGE2<0.1%
Thromboxane B20.023%
13,14-dihydro-15-keto-PGF2α0.005%

(Data adapted from a commercially available 8-iso-PGF2α ELISA kit for illustrative purposes)

  • Independent Verification: If you are concerned about a specific potential cross-reactant that is not listed in the kit insert, you can perform your own cross-reactivity testing. This involves running a standard curve of the potential cross-reactant in your assay and determining its IC50 value relative to the IC50 of ent-PGF2α.

  • Confirmation with a Different Method: The most rigorous way to confirm the specificity of your immunoassay results is to re-analyze a subset of your samples using a different analytical platform, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.[12]

Best Practices for a Robust ent-PGF2α Immunoassay

Adhering to best practices from the outset can prevent many of the common issues detailed above.

Pre-Analytical Best Practices:

  • Sample Collection: Use appropriate collection tubes (e.g., EDTA plasma is often recommended). Avoid repeated freeze-thaw cycles.

  • Sample Storage: Store samples at -80°C for long-term stability. The stability of ent-PGF2α at different temperatures should be validated if not already established.[9]

  • Sample pH: Maintain a consistent pH during sample processing, as significant deviations can affect analyte stability and antibody binding.[17]

Analytical Best Practices:

  • Assay Validation: Before analyzing precious samples, it is crucial to perform a partial validation of the assay in your laboratory, using your specific sample matrix. Key validation parameters include:

    • Precision (Intra- and Inter-assay variability): Should typically be <15% CV.

    • Accuracy (Spike and Recovery): Recovery should be within 80-120%.

    • Selectivity/Specificity: Assess potential cross-reactivity and matrix effects.[9][18]

    • Linearity of Dilution: Ensure consistent results across a range of sample dilutions.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in every assay run to monitor assay performance over time.

Data Analysis Best Practices:

  • Standard Curve Fitting: Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit for competitive ELISAs.

  • Data Interpretation: Be mindful of the assay's linear range. Samples with OD values outside the 20-80% B/B0 range should be re-assayed at a different dilution.[19]

By systematically addressing potential sources of interference and adhering to best practices in assay execution and validation, you can ensure the generation of accurate and reliable ent-PGF2α data.

References

  • Ismail, A. A. (2009). Interferences in Immunoassay.
  • Tochi, B. N., Khaemba, G., Isanga, J., & Xu, C. H. (2015). Monoclonal antibody for the development of specific immunoassays to detect Enrofloxacin in foods of animal origin. Food and Agricultural Immunology, 26(4), 546-563.
  • Zhang, B., & Saku, K. (2007). Control of matrix effects in the analysis of urinary F2-isoprostanes using novel multidimensional solid-phase extraction and LC-MS/MS. Journal of Lipid Research, 48(3), 733-744.
  • Sikaris, K. (2014). The clinical impact of eicosanoids and their measurement. The Clinical Biochemist Reviews, 35(1), 25-41.
  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, D., & Blennow, K. (2015).
  • Li, W., Cohen, A., & Johnson, M. (2014). Determination of 8-iso-prostaglandin F(2α) (8-iso-PGF(2α)) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry.
  • Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
  • Roth, C., Sommé, G., David, F., Provost-Wisner, A., Astoin, M., Dray, F., & Thèze, J. (1985). Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays. Journal of Immunological Methods, 80(1), 1-13.
  • Devarajan, P. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes.
  • David, F., Sommé, G., Provost-Wisner, A., Roth, C., Astoin, M., Dray, F., & Thèze, J. (1985). Characterization of monoclonal antibodies against prostaglandin E2: fine specificity and neutralization of biological effects. Molecular Immunology, 22(3), 339-346.
  • Oxford Biomedical Research. (n.d.). Isoprostanes: Biomarkers for Oxidative Stress. Retrieved from [Link]

  • Elabscience. (n.d.). Human PGF2α(Prostaglandin F2α) ELISA Kit (E-EL-H1841). Retrieved from [Link]

  • Bocheva, G., Koycheva, I., & Drenska, D. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 40(1), 29-36.
  • Sequeira, F. (2019). An Overview on Interference in Clinical Immunoassays: A Cause for Concern. Hamdan Medical Journal, 12(4), 157.
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

  • Biomatik. (n.d.). Prostaglandin F2 Alpha (PGF2a) Monoclonal Antibody, Cat#CAU36403. Retrieved from [Link]

  • Liu, W., Morrow, J. D., & Roberts, L. J. (2009). Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC–MS or GC–MS/MS coupled with immunoaffinity column chromatography.
  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • Marković, M., Ignjatović, S., Majkić-Singh, N., & Dajak, M. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha in human plasma by lc-ms/ms. Journal of Medical Biochemistry, 40(1), 29-36.
  • Dodig, S. (2012). Interferences in immunoassay. In Immunoassays. IntechOpen.
  • Kim, H. J., Lee, Y. N., & Park, Y. H. (2023). Development and Validation of Competitive ELISA for Detection of H5 Hemagglutinin Antibodies. Vaccines, 11(7), 1198.
  • Bowman, D., & Calafat, A. M. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 268-275.
  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Devarajan, P., & Krawczeski, C. D. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes.
  • Bocheva, G., Koycheva, I., & Drenska, D. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 40(1), 29-36.
  • Kankanamge, C. Y. J., & Adeli, K. (2018). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical Biochemistry, 37(3), 272-279.
  • Wilkinson, K. A. (2016). How to evaluate selectivity criteria for bioanalytical method validation?.
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Pandey, A. (2023). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab.
  • Briskey, D. R., Wilson, G. R., Fassett, R. G., & Coombes, J. S. (2014). Optimized method for quantification of total F2-isoprostanes using gas chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 90, 161-166.
  • Lee, C. Y., Huang, S. H., & Jenner, A. M. (2010). Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry.
  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
  • Beshara, S., Wollheim, C., & Lund, T. (2015). Validation of a competitive ELISA assay for the quantification of human serum hepcidin.
  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). PGF2a(Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]

  • Marks, S. C., Jr., & Miller, S. C. (1987). Prostaglandin F2 alpha is associated with alveolar bone cells: immunohistochemical evidence utilizing monoclonal antibodies. Journal of Histochemistry & Cytochemistry, 35(10), 1155-1159.
  • Cloutier, M., & Chappell, J. (2021). Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. Scientific Reports, 11(1), 1-10.
  • Sremceva, N., & Gjorgoski, I. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 60(1), 25-33.

Sources

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